molecular formula C12H22N4 B14665702 6-Ethyl-5-hexylpyrimidine-2,4-diamine CAS No. 37033-24-2

6-Ethyl-5-hexylpyrimidine-2,4-diamine

Cat. No.: B14665702
CAS No.: 37033-24-2
M. Wt: 222.33 g/mol
InChI Key: GTOXMDZYKYIFLF-UHFFFAOYSA-N
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Description

6-Ethyl-5-hexylpyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-hexylpyrimidine-2,4-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with ethyl and hexyl substituents. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like copper or palladium to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-hexylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

6-Ethyl-5-hexylpyrimidine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-hexylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis. By binding to the active site of the enzyme, it can prevent the formation of thymidine, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrimidines, such as:

  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • 2,4-Diamino-6-ethylpyrimidine

Uniqueness

6-Ethyl-5-hexylpyrimidine-2,4-diamine is unique due to its specific ethyl and hexyl substituents, which may confer distinct chemical and biological properties compared to other aminopyrimidines. These unique properties can make it more suitable for certain applications, such as targeted drug design or specialized industrial processes .

Properties

CAS No.

37033-24-2

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

6-ethyl-5-hexylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H22N4/c1-3-5-6-7-8-9-10(4-2)15-12(14)16-11(9)13/h3-8H2,1-2H3,(H4,13,14,15,16)

InChI Key

GTOXMDZYKYIFLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(N=C(N=C1N)N)CC

Origin of Product

United States

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